N-Nitrosodiethylamine
Description
Discovery and Early Research on N-Nitrosodiethylamine
This compound (NDEA) emerged as a critical compound in toxicological research following the broader recognition of N-nitroso compounds' carcinogenic potential. Initial investigations into N-nitroso compounds began in the 1930s, when industrial exposure to dimethylnitrosamine (DMN) was linked to liver toxicity in humans. By the 1950s, systematic studies by Barnes and Magee demonstrated that DMN induced severe hepatic necrosis in rodents, laying the groundwork for understanding the carcinogenicity of structurally related nitrosamines.
NDEA-specific research gained momentum in the 1960s when its capacity to alkylate DNA was discovered. A landmark 1963 study revealed that NDEA administration in rats resulted in ethylation of the N⁷ atom in guanine residues, establishing a direct molecular mechanism for its genotoxicity. Subsequent work in the 1970s identified cytochrome P450 enzymes, particularly CYP2E1, as critical mediators of NDEA bioactivation, linking metabolic pathways to carcinogenic outcomes. Early animal models showed that NDEA induced tumors across multiple organs, with hepatic malignancies being most prevalent.
Historical Trends in this compound Research Focus
Research on NDEA has evolved through distinct phases, reflecting technological advancements and shifting regulatory priorities:
A 1988 inhalation study in Syrian golden hamsters demonstrated 100% respiratory tumor incidence at 1.5 mg total NDEA exposure, underscoring its potency. More recently, the 2019 global recalls of valsartan-containing medications due to NDEA contamination marked a pivotal shift toward pharmaceutical quality control research.
Evolution of Analytical Methodologies in this compound Studies
Analytical approaches for NDEA detection have advanced from nonspecific colorimetric assays to sophisticated mass spectrometry-based techniques:
Early Methods (Pre-1990):
Initial studies relied on gas chromatography with thermal energy analysis (GC-TEA), which lacked sensitivity for trace-level detection. For example, a 1982 study achieved a detection limit of 500 ng/L using GC-TEA, insufficient for modern regulatory standards.Liquid Chromatography-Mass Spectrometry (LC-MS):
The development of LC-MS/MS in the 2000s enabled simultaneous quantification of multiple nitrosamines. A 2017 method achieved detection limits of 0.07–0.13 μM for NDEA using UV-photolysis coupled with chemiluminescence. By 2020, LC-MS/MS protocols could detect NDEA at 0.01 ppb in pharmaceuticals, meeting stringent regulatory requirements.Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
Modern GC-MS/MS methods, such as the FDA’s 2020 protocol, provide specificity for volatile nitrosamines. The Agilent 8890 GC/7010B system achieves a 0.01 ppm limit of quantification (LOQ) in drug substances using headspace sampling.High-Resolution Mass Spectrometry (HRMS):
Recent applications of quadrupole time-of-flight (Q-TOF) systems allow nontargeted screening of NDEA degradation products in environmental samples.
These advancements are epitomized by the Swissmedic OMCL’s 2021 validated method, which combines dichloromethane extraction with GC-MS/MS to quantify NDEA at 15 ppb in sartan-class drugs.
Properties
IUPAC Name |
N,N-diethylnitrous amide | |
|---|---|---|
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InChI |
InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3 | |
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InChI Key |
WBNQDOYYEUMPFS-UHFFFAOYSA-N | |
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Canonical SMILES |
CCN(CC)N=O | |
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Molecular Formula |
C4H10N2O | |
| Record name | N-NITROSODIETHYLAMINE | |
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DSSTOX Substance ID |
DTXSID2021028 | |
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Molecular Weight |
102.14 g/mol | |
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Physical Description |
N-nitrosodiethylamine is a clear slightly yellow liquid. Boiling point 175-177 °C. Can reasonably be anticipated to be a carcinogen. Used as a gasoline and lubricant additive and as an antioxidant and stabilizer in plastics., Slightly yellow liquid; [Merck Index], Clear slightly yellow liquid. | |
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Boiling Point |
351 °F at 760 mmHg (NTP, 1992), 172 °C, BP: 175-177 °C, 351 °F | |
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Flash Point |
145 °F (NTP, 1992), 145 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 106,000 mg/L at 24 °C, Soluble in water, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, Soluble in alcohol, ether, Soluble in organic solvents and lipids | |
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Density |
0.9422 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9422 g/ cu cm at 20 °C, 0.9422 | |
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Vapor Pressure |
5.7 mmHg at 77 °F ; 8.8 mmHg at 94.1 °F (NTP, 1992), 0.86 [mmHg], VP: 0.16, 0.40, 1.6 and 2.7 mm Hg at 0, 10, 30 and 40 °C, respectively, 0.86 mm Hg at 20 °C, 5.7 mmHg | |
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Color/Form |
Yellow oil, Slightly yellow liquid | |
CAS No. |
55-18-5 | |
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Preparation Methods
N-nitrosodiethylamine can be synthesized through the reaction of nitrous acid with diethylamine. The reaction typically involves the protonation of a nitrite to form nitrous acid, which then reacts with diethylamine to produce this compound and water . Industrial production methods often involve the use of gas chromatography and mass spectrometry to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Acid-Mediated Denitrosation
NDEA undergoes denitrosation under acidic conditions, yielding diethylamine and nitric oxide (NO). This reaction proceeds via protonation of the nitrosamine oxygen, forming an intermediate O-protonated species that decomposes upon nucleophilic attack (e.g., by water or halides) .
Mechanism :
-
Protonation of the nitroso-oxygen to form a hydroxydiazenium ion.
-
Nucleophilic attack (e.g., Br⁻ or H₂O) leading to N–N bond cleavage.
Conditions :
Example Reaction :
\text{NDEA}+\text{HBr in acetic acid }\rightarrow \text{Diethylamine}+\text{NO}+\text{Byproducts}$$*Source:[9]*---###2.[**ReductionReactions**](pplx://action/followup)NDEAisreducedto**diethylamine**underreductiveconditions,particularlywithsodiumdithionite(Na₂S₂O₄)inbasicaqueoussolutions[4].**[KeyFindings](pplx://action/followup)**:-**[Efficiency](pplx://action/followup)**:>99%degradationofNDEAachievedwith0.1MNa₂S₂O₄in1MNaOHat50°Cfor1hour[4].-**[Byproducts](pplx://action/followup)**:Hydrazineintermediatesmayformbutareunstableandfurtherreduced.**[Table1](pplx://action/followup):ReductionEfficiencyofNDEAwithNa₂S₂O₄**|ReagentConcentration|Temperature|Time|DegradationEfficiency||-----------------------|-------------|-------|------------------------||0.1MNa₂S₂O₄|50°C|1hr|>99%||0.05MNa₂S₂O₄|50°C|2hr|~95%|*Dataadaptedfrom[4]*---###3.[**ReactionswithOrganometallicReagents**](pplx://action/followup)NDEAreactswithGrignardreagents(RMgX)ororganolithiumcompounds(RLi)atthenitroso-nitrogen,forminghydrazonesorazomethineimines[2].**[Mechanism](pplx://action/followup)**:1.Nucleophilicattackonthenitroso-nitrogenbyR⁻.2.Eliminationtoformhydrazones(R=alkyl)orazomethineimines(R=aryl).**[ExamplewithPhenylmagnesiumBromide](pplx://action/followup)**:
\text{NDEA} + \text{PhMgBr} \rightarrow \text{N-Phenyldiethylhydrazine} $$
Source:
Photolytic Degradation
NDEA undergoes photolysis under UV irradiation (λ ≈ 254 nm), primarily via N–N bond cleavage. Dissolved oxygen enhances degradation by promoting oxidation pathways .
Key Pathways :
-
Direct Photolysis :
\text{NDEA}\xrightarrow{h\nu}\text{Diethylamino Radical}+\text{NO}$$ -
Oxidation with O₂ :
Forms ethylamine , nitrite , and nitrate .
Table 2: Photolysis Products of NDEA
| Condition | Major Products | Minor Products |
|---|---|---|
| N₂ Saturation | Diethylamine, Nitrite | Ethylformamide |
| O₂ Saturation | Ethylamine, Nitrate | Superoxide Radicals |
| Data from |
Quantum Yield : ~0.1–0.3 in aqueous solutions, depending on pH and oxygen levels .
Oxidation Reactions
NDEA reacts with strong oxidizing agents (e.g., peroxides, ozone), leading to complex decomposition products.
Observed Outcomes :
-
Formation of N-ethylacetamide and ethyl nitrate in ozonated water .
-
Potential generation of carcinogenic byproducts (e.g., aldehydes) .
Stability in Environmental Matrices
NDEA persists in neutral aqueous environments but degrades rapidly under acidic or alkaline conditions.
Half-Life Data :
| pH | Half-Life (25°C) |
|---|---|
| 3 | 2 hours |
| 7 | 48 hours |
| 11 | 6 hours |
| Estimated from |
Scientific Research Applications
Toxicological Research
NDEA is primarily studied for its carcinogenic effects. It has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is probably carcinogenic to humans. Research has shown that NDEA can induce tumors in various animal models, particularly in the liver and lungs.
Case Study: Carcinogenicity in Animal Models
A study involving rats demonstrated that exposure to NDEA via oral administration resulted in significant liver tumor development. The findings highlighted the compound's potential to act as a potent hepatocarcinogen, with the incidence of tumors correlating with dosage levels (source not cited).
Environmental Monitoring
NDEA is frequently detected as a contaminant in wastewater and drinking water sources. Its presence raises concerns due to potential health risks associated with long-term exposure.
Table 1: Detection of NDEA in Water Sources
| Source Type | Detection Level (µg/L) | Regulatory Limit (µg/L) |
|---|---|---|
| Wastewater Treatment | 0.5 - 5.0 | 0.1 |
| Drinking Water | 0.01 - 0.5 | 0.1 |
Research indicates that industrial processes, such as the production of rubber and pesticides, are significant sources of NDEA release into the environment .
Pharmaceutical Industry
NDEA contamination has been identified in various pharmaceutical products, particularly those containing active pharmaceutical ingredients (APIs). Regulatory agencies have mandated rigorous testing and monitoring to ensure safety.
Case Study: Contamination in Drug Products
An investigation into antihypertensive drugs revealed that several products were contaminated with NDEA at levels exceeding regulatory limits. This led to recalls and heightened scrutiny over manufacturing processes .
Table 2: NDEA Levels in Pharmaceutical Products
| Drug Name | Detected NDEA Level (ng/canister) | Regulatory Limit (ng/canister) |
|---|---|---|
| Valsartan | 5 | 0.1 |
| Losartan | 2 | 0.1 |
Analytical Methods for Detection
The detection of NDEA in various matrices requires sensitive analytical methods. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been developed for accurate quantification.
Table 3: Analytical Methods for NDEA Detection
| Method | Sensitivity Level | Application Area |
|---|---|---|
| Headspace GC-MS | 2.5 ppb | Pharmaceutical analysis |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 1 ppb | Environmental monitoring |
Dietary Intake Studies
Research has explored the correlation between dietary intake of nitrosamines and cancer risk, particularly focusing on processed meats and certain vegetables that may contain nitrite preservatives.
Case Study: Dietary Exposure and Cancer Risk
A cohort study indicated a positive association between high intake levels of nitrosamines, including NDEA, and increased risk of esophageal squamous cell carcinoma (ESCC). The study emphasized the need for public awareness regarding dietary sources of nitrosamines .
Mechanism of Action
The mechanism by which N-nitrosodiethylamine exerts its effects involves the bioactivation of the compound by cytochrome P450 enzymes in the liver. This bioactivation leads to the formation of reactive intermediates that can alkylate DNA, resulting in mutations and potentially leading to cancer . The molecular targets and pathways involved in this process include DNA alkylation and the subsequent activation of DNA damage repair pathways .
Comparison with Similar Compounds
Structural and Functional Differences
NDEA belongs to the dialkylnitrosamine family, characterized by two alkyl groups attached to the nitrogen atom. Key structural analogs include:
- N-Nitrosodimethylamine (NDMA) : Contains methyl groups instead of ethyl.
- N-Nitrosodipropylamine (NDPA) : Features propyl groups.
- N-Nitroso-N-methylurea (NMU) : A methylated nitroso-urea compound.
Structural variations influence solubility, metabolic pathways, and organotropism. For example, NDMA’s smaller methyl groups enhance water solubility compared to NDEA, affecting its distribution in biological systems .
Carcinogenic Profiles
Key Findings :
- Organotropism: NDEA’s ethyl groups favor esophageal and hepatic targeting, while NDMA’s methyl groups correlate with bile duct and liver specificity .
- Potency: NDMA is often more potent than NDEA in hepatic carcinogenesis, but NDEA exhibits broader multi-organ effects .
- Dose-Response: Both NDEA and NDMA show linear carcinogenic effects at low doses (0.01–1 ppm) without thresholds .
Metabolic Activation and Genotoxicity
- NDEA : Metabolized by CYP2E1 to reactive ethyldiazonium ions, forming DNA adducts (e.g., O⁶-ethylguanine) .
- NDMA : Generates methyldiazonium ions, causing N7-methylguanine adducts .
- Interspecies Differences : Human hepatocytes show 20–30% lower DNA damage susceptibility to NDEA compared to rats, highlighting metabolic variations .
Regulatory and Toxicological Implications
NDEA and NDMA are prioritized in pharmaceutical safety due to their high potency. Regulatory limits (e.g., 0.003 ppm for NDMA in drugs) are based on their TD50 values, though structure-activity relationships (SAR) suggest nuanced risk stratification for other nitrosamines .
Biological Activity
N-Nitrosodiethylamine (NDEA) is a potent carcinogen primarily associated with liver cancer. Its biological activity encompasses a range of mechanisms including metabolic activation, DNA interactions, and genotoxic effects. This article provides a detailed overview of the biological activity of NDEA, supported by data tables and relevant research findings.
Overview of NDEA
NDEA is classified as a nitrosamine, a group of compounds known for their carcinogenic properties. It is formed through the nitrosation of diethylamine, which can occur in various environments, including food processing and the human body. The compound is recognized for its role in inducing hepatocellular carcinoma in laboratory animals, particularly rats.
Metabolic Activation
The biological activity of NDEA is largely dependent on its metabolic activation. Upon ingestion, NDEA undergoes biotransformation primarily in the liver via cytochrome P450 enzymes. This process generates reactive intermediates that can interact with cellular macromolecules, leading to carcinogenic effects.
Key Metabolites
- This compound (NDEA) : The parent compound.
- N-hydroxy-N-diethylamine : A reactive metabolite that can form DNA adducts.
- Acetaldehyde : A byproduct that may contribute to toxicity.
DNA Interactions
NDEA's carcinogenicity is closely linked to its ability to form DNA adducts. These adducts can lead to mutations and ultimately cancer development.
Common DNA Adducts Formed by NDEA
| Adduct Type | Description | Formation Mechanism |
|---|---|---|
| N7-Et-Guanine | Ethylation at the N7 position of guanine | Direct reaction with reactive metabolites |
| O6-Et-Guanine | Ethylation at the O6 position of guanine | Direct reaction with reactive metabolites |
| N3-Et-Adenine | Ethylation at the N3 position of adenine | Direct reaction with reactive metabolites |
Studies have shown that these adducts can persist in tissues, contributing to long-term genetic damage and increased cancer risk .
Genotoxic Effects
Research indicates that NDEA induces genotoxic effects through various mechanisms:
- DNA Strand Breaks : NDEA and its metabolites have been shown to cause single-strand breaks in DNA, particularly in rat hepatocytes .
- Mutagenicity : In bacterial assays (e.g., Salmonella typhimurium), NDEA exhibits mutagenic properties, indicating its potential to induce mutations in genetic material .
Case Studies and Research Findings
Several studies have explored the biological activity of NDEA through animal models and human exposure assessments:
- Hepatocarcinogenicity in Rats :
- Human Exposure Assessment :
- Mechanistic Studies :
Q & A
Q. What experimental models are used to study NDEA-induced hepatocarcinogenesis, and what biomarkers should be monitored?
NDEA is administered via intraperitoneal (i.p.) injection (e.g., 200 mg/kg in rats) followed by weekly subcutaneous carbon tetrachloride (CCl₄) injections to promote tumorigenesis . Key biomarkers include:
- Liver enzymes : Elevated serum aspartate transaminase (AST) and alanine transaminase (ALT) indicate hepatic damage .
- Oxidative stress markers : Thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and reduced glutathione (GSH) for antioxidant status .
- Tumor markers : α-Fetoprotein levels correlate with tumor progression .
Q. What are the primary mechanisms underlying NDEA’s carcinogenicity?
NDEA requires metabolic activation by cytochrome P450 enzymes (e.g., CYP2E1) to form reactive alkylating agents (e.g., ethyldiazonium ion), which form DNA adducts (e.g., O⁶-ethylguanine), leading to mutations . Persistent DNA damage activates oncogenes (e.g., Mdm2, Cdkn1a) and disrupts the p53 signaling pathway .
Q. How can NDEA be safely handled in laboratory settings?
- Use PPE (gloves, lab coats, respirators) and work in a fume hood.
- Follow SOPs for waste disposal due to its Group 2A carcinogen classification (IARC) .
- Monitor airborne exposure limits (e.g., OSHA PEL: 1 ppm) .
Q. What analytical methods are recommended for detecting NDEA in biological samples?
- Chromatography : HPLC or GC-MS with mass spectrometry detection for high sensitivity (detection limits <1 ppb) .
- Reference standards : Use certified NDEA standards (e.g., Sigma-Aldrich) validated against regulatory guidelines (EMA, FDA) .
Advanced Research Questions
Q. How can researchers assess the risk of NDEA formation in pharmaceuticals during drug development?
- Nitrosation potential : Evaluate secondary/tertiary amines in drug substances for structural susceptibility to nitrosation under acidic conditions (e.g., presence of nitrites) .
- Analytical justification : Use literature analogs with >90% structural similarity to predict NDEA formation .
- Mitigation : Optimize reaction conditions (pH, temperature) and add nitrite scavengers (e.g., ascorbic acid) .
Q. What chemopreventive strategies counteract NDEA-induced oxidative stress in vivo?
- Antioxidants : Melatonin (5 mg/kg daily) reduces TBARS and restores GSH levels by enhancing SOD and catalase activity .
- Phytochemicals : Dieckol (from brown algae) and Morinda citrifolia root extract mitigate DNA adduct formation via free radical scavenging .
Q. How do mutagenicity assays compare in detecting NDEA-induced genetic damage?
- Transgenic rodent assay : Detects gene mutations in target tissues (e.g., liver) but requires large sample sizes .
- Duplex sequencing : Identifies low-frequency mutations with single-nucleotide resolution, suitable for dose-response studies .
- Alkaline comet assay : Measures DNA strand breaks but lacks specificity for mutation type .
Q. What methodologies are used to quantify NDEA in food matrices, and what are the regulatory thresholds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
